molecular formula C13H23N3O3S2 B2737743 1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide CAS No. 2034588-84-4

1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide

Cat. No. B2737743
M. Wt: 333.47
InChI Key: TZZIMLZOGSYSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C13H23N3O3S2 and its molecular weight is 333.47. The purity is usually 95%.
BenchChem offers high-quality 1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Anticancer Activity

Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have shown potential as anticancer agents against various cancer cell lines, suggesting that similar structures could be investigated for anticancer properties (Ghorab, M., Bashandy, M. S., & Alsaid, M., 2014).

Antimicrobial Activity

Sulfonamide compounds have been explored for their antimicrobial properties. The synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors have shown low cytotoxicity, indicating a potential application in treating microbial infections (Ozmen Ozgun, D., & others, 2019).

Enzyme Inhibition for Disease Treatment

Sulfonamides have been extensively studied for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This inhibition has implications for treating conditions like glaucoma, epilepsy, and mountain sickness. For instance, arenesulfonyl-2-imidazolidinones have been investigated for their potency as carbonic anhydrase inhibitors, highlighting the therapeutic potential of sulfonamide derivatives (Abdel-Aziz, A., & others, 2015).

Photodegradation Studies

Sulfonamide antibiotics' photodegradation has been studied, providing insights into environmental persistence and degradation pathways. These studies are crucial for understanding the environmental impact of pharmaceutical compounds and developing strategies for their degradation and removal (Zhou, W., & Moore, D., 1994).

Corrosion Inhibition

Derivatives of sulfonamides, such as 1,3,4-oxadiazole derivatives, have been assessed for their corrosion inhibition ability in acidic environments, indicating potential applications in material science and engineering to protect metals from corrosion (Ammal, P., & others, 2018).

properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3S2/c1-11(2)16-8-12(14-10-16)21(17,18)15-9-13(19-3)4-6-20-7-5-13/h8,10-11,15H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZIMLZOGSYSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)S(=O)(=O)NCC2(CCSCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1H-imidazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.